molecular formula C12H12F2N4S B10919500 3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10919500
M. Wt: 282.31 g/mol
InChI Key: YMFOCIPIXIKOOH-VIZOYTHASA-N
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Description

3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine (methylidene) group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group may contribute to its overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of functional groups and the triazole core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12F2N4S

Molecular Weight

282.31 g/mol

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C12H12F2N4S/c1-8-4-3-5-9(6-8)7-15-18-11(10(13)14)16-17-12(18)19-2/h3-7,10H,1-2H3/b15-7+

InChI Key

YMFOCIPIXIKOOH-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NN=C2SC)C(F)F

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NN=C2SC)C(F)F

Origin of Product

United States

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